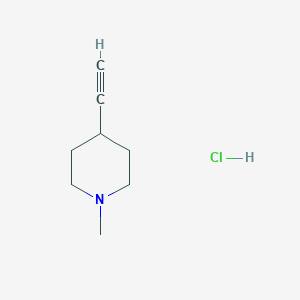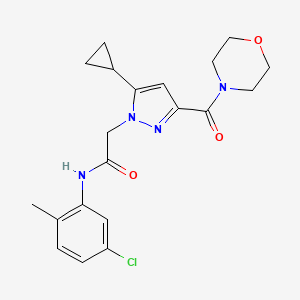
N-(5-chloro-2-methylphenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a cyclopropyl group, and a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the cyclopropyl group: This step may involve the cyclopropanation of an alkene using a reagent such as diazomethane.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions where morpholine is introduced to a suitable leaving group.
Final coupling: The chlorinated phenyl ring is coupled with the pyrazole derivative through an acylation reaction, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the morpholine moiety suggests potential interactions with neurotransmitter systems, while the pyrazole ring could be involved in binding to proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-(5-cyclopropyl-1H-pyrazol-1-yl)acetamide: Lacks the morpholine moiety, potentially altering its biological activity.
N-(5-chloro-2-methylphenyl)-2-(3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, may enhance its solubility and ability to interact with biological targets.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c1-13-2-5-15(21)10-16(13)22-19(26)12-25-18(14-3-4-14)11-17(23-25)20(27)24-6-8-28-9-7-24/h2,5,10-11,14H,3-4,6-9,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMKRKCQTONKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
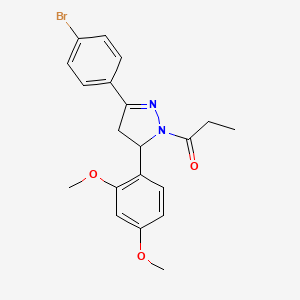

![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)
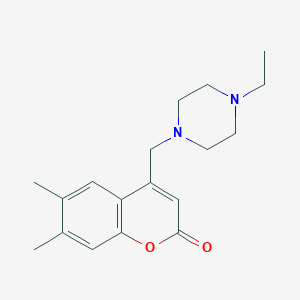
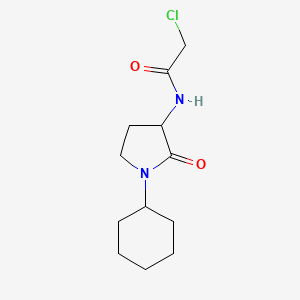
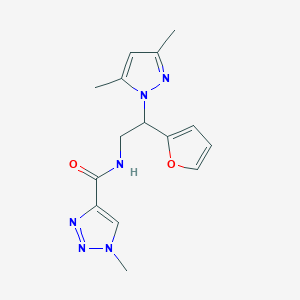
![ethyl 4-{[(3-chlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2639444.png)
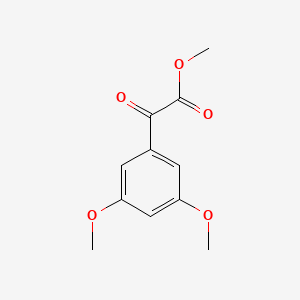
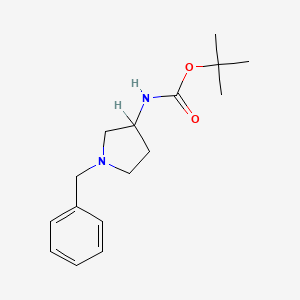
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2639448.png)
![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)
![N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)
